molecular formula C7H13NO3S B142306 N-Acetyl-D-penicillamine CAS No. 15537-71-0

N-Acetyl-D-penicillamine

Cat. No. B142306
CAS RN: 15537-71-0
M. Wt: 191.25 g/mol
InChI Key: MNNBCKASUFBXCO-YFKPBYRVSA-N
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Description

N-Acetyl-D-penicillamine (NAP) is a derivative of penicillamine with a variety of applications in medical research and treatment. It has been found to be an effective oral protective agent against the lethal effects of mercuric chloride in rats, surpassing the efficacy of D-penicillamine or DL-penicillamine . Additionally, NAP has been used as a potential protector against organ injury induced by Plasmodium berghei infection in mice, demonstrating the ability to restrict hepato- and splenomegaly and reduce mortality rates .

Synthesis Analysis

The synthesis of NAP-related compounds has been explored in several studies. For instance, a series of N-terminal dipeptides of D(-)-penicillamine were synthesized from a cyclized N-protected derivative of D(-)-penicillamine, which proved to be effective in trapping acetaldehyde, a toxic product of ethanol metabolism . Another study reported the condensation of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose, leading to the formation of heterocyclic compounds whose structures were confirmed by chemical reactions and spectroscopic methods .

Molecular Structure Analysis

The molecular structure of NAP and its derivatives plays a crucial role in their biological activity. For example, the decreased nucleophilicity of the sulfhydryl group in NAP compared to N-acetyl-L-cysteine was suggested to be the reason for its lack of efficacy in protecting mice from lethal doses of acetaminophen . The molecular dynamics technique was used to study the bis(penicillamine) enkephalin in sodium acetate solution, revealing the association of acetate ions with the peptide's charged regions and the resulting conformational changes .

Chemical Reactions Analysis

NAP and its derivatives participate in various chemical reactions that are significant for their biological functions. The reaction of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose to form heterocyclic compounds is one such example . The ability of NAP-related dipeptides to sequester acetaldehyde also highlights the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of NAP and related compounds have been characterized using various analytical techniques. A high-performance liquid chromatographic assay was developed for the measurement of penicillamine and N-acetylcysteine in human blood, demonstrating the precision and reproducibility of the method for routine monitoring and pharmacokinetic studies . The interaction of NAP with other molecules, such as acetate ions, was observed in a simulation study, indicating the importance of ionic interactions in the behavior of these peptides in solution .

Relevant Case Studies

Several case studies have highlighted the clinical applications of NAP. In the treatment of cystinuria, NAP was reported to reduce urinary excretion of cystine effectively and was compared favorably with D-penicillamine in terms of side effects and hypersensitivity reactions . The study on the protective effects of NAP against organ injury in Plasmodium berghei-infected mice also serves as a case study for its potential therapeutic use .

Scientific Research Applications

1. Fluorescence Assays

N-Acetyl-D-penicillamine has been utilized in fluorescence assays. For instance, N-acetyl-L-cysteine-capped CdTe quantum dots, modified with N-acetyl-L-cysteine, have been used for determining L-penicillamine levels. This method showed promise in detecting toxic L-penicillamine in biomedical and environmental samples with high sensitivity and satisfactory results in human serum and environmental samples (Huang et al., 2018).

2. Kinetic Potentiometric Determination

A kinetic potentiometric method using reactions between thiols like N-acetyl-L-cysteine and iodate has been developed for determining D-penicillamine in pharmaceuticals. This method provided a good linearity and detection limits for penicillamine, demonstrating its effectiveness in pharmaceutical preparation analysis (Martinović & Radic, 2009).

3. Hydrolytic Technology

Research has focused on the hydrolytic process of acetylized D-penicillamine to obtain L-penicillamine. Optimal hydrolytic conditions were identified, providing a moderate reaction condition and shorter reaction time. This technique is vital for the preparation of L-penicillamine (Fang & Wenqing, 2007).

4. Chiral Separation

D-penicillamine has been employed in chiral ligand for enantioseparation of dansyl amino acids via ligand-exchange micellar electrokinetic chromatography. This novel approach offers significant potential for chiral separation with high resolution (Zheng et al., 2003).

5. Apoptosis Induction in Cancer Research

N-acetyl cysteine and penicillamine have shown potential in inducing apoptosis in various human cancer cells. The molecular mechanism involves the endoplasmic reticulum stress pathway. This insight could be pivotal for developing new cancer treatments (Guan et al., 2010).

6. Nanoparticle Research

In a study, reversible assembly of metal nanoparticles was induced by penicillamine. The interaction with gold and silver nanoparticles was monitored via techniques like UV-Vis spectroscopy, revealing dynamic formation of SERS hot spots and pH-controlled reversible nanoparticle assembly (Taladriz‐Blanco et al., 2011).

7. Electrophoretic Analysis

Capillary electrophoresis with laser-induced fluorescence has been utilized for plasma D-penicillamine redox state evaluation. This method allowed baseline separation of total plasma D-penicillamine from physiological thiols, offering a fast and efficient analysis approach (Zinellu et al., 2004).

Safety And Hazards

N-Acetyl-D-penicillamine should be handled with care to avoid dust formation and contact with skin and eyes . Side-effects of treatment with D-penicillamine may include nausea, vomiting, reactivation of peptic ulcer, oral ulceration and stomatitis, impaired taste sensitivity .

Future Directions

A common approach for limiting NO release from SNAP loaded films is the addition of a top coat . This suggests potential future directions in the development of materials for controlled NO release.

properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030813
Record name N-Acetyl-D-penicillamine
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Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-penicillamine

CAS RN

15537-71-0
Record name N-Acetylpenicillamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-D-penicillamine
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Record name N-Acetyl-D-penicillamine
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Record name N-acetyl-3-dimethyl-DL-cysteine
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Record name N-ACETYLPENICILLAMINE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
762
Citations
CW McCarthy, RJ Guillory, J Goldman… - ACS applied materials …, 2016 - ACS Publications
… (31)N-acetyl-d-penicillamine (NAP), methanol, and fuming hydrochloric acid (37%) were … To prepare SNAP, 1000 mg of N-acetyl-d-penicillamine were dissolved in 25 mL of methanol …
Number of citations: 60 pubs.acs.org
G Lautner, ME Meyerhoff, SP Schwendeman - Journal of Controlled …, 2016 - Elsevier
… This is possible since the product of NO loss from S-nitroso-N-acetyl-D-penicillamine (SNAP), the NO donor used in this work, is N-acetyl-L-penicillamine (NAC), which is non-toxic at …
Number of citations: 52 www.sciencedirect.com
AD Stephens, RWE Watts - QJM: An International Journal of …, 1971 - academic.oup.com
… Patients treated with N-acetyl-D-penicillamine and with D-peniciUamine … and renal complications when cystinuria is treated with N-acetyl-D-penicillamine and with D-penicillamine …
Number of citations: 30 academic.oup.com
GS Stokes, JT Potts, M Lotz, FC Bartter - British medical journal, 1968 - ncbi.nlm.nih.gov
… Thus it was of interest to study in cystinuric patients the effects of N-acetyl-D-penicillamine, a thiol structurally similar to D-penicillamine but lacking a free a-amino group. It was shown that …
Number of citations: 32 www.ncbi.nlm.nih.gov
Y Wo, Z Li, EJ Brisbois, A Colletta, J Wu… - … applied materials & …, 2015 - ACS Publications
The prolonged and localized delivery of nitric oxide (NO), a potent antithrombotic and antimicrobial agent, has many potential biomedical applications. In this work, the origin of the long-…
Number of citations: 104 pubs.acs.org
RF Gledhill, AP Hopkins - Occupational and Environmental Medicine, 1972 - oem.bmj.com
… observe the effects of N-acetyl-D-penicillamine at a dosage of … before beginning N-acetyl-D-penicillamine and was 875 ,ug … N-acetyl-D-penicillamine, it was discontinued after 80 days. …
Number of citations: 9 oem.bmj.com
GE Gierke, M Nielsen, MC Frost - Science and technology of …, 2011 - Taylor & Francis
… Briefly, 5 g of N-acetyl-D-penicillamine were dissolved in 10 ml pyridine and 10 ml of acetic anhydride were dissolved in 10 ml pyridine. Both solutions were ice cooled for 1 h and then …
Number of citations: 43 www.tandfonline.com
ED Bakjord, BF Pedersen - Acta chemica Scandinavica. Series …, 1988 - actachemscand.org
Crystal and experimental data for the title compound are as follows: C7H13N03S, Mw= 191.23, monoclinic, P2,/c, a= 6.054 (1), b= 10.096 (3), с= 14.963 (1) Â, ß= 95.78 (2), V= 909.7 Â3, …
Number of citations: 3 actachemscand.org
CW McCarthy, J Goldman, MC Frost - ACS applied materials & …, 2016 - ACS Publications
… To prepare SNAP crystals, we dissolved 1000 mg of N-acetyl-d-penicillamine in 25 mL of methanol and sonicated. Once dissolved, 15 mL of 1 M HCl and 500 μL of concentrated H 2 …
Number of citations: 22 pubs.acs.org
SP Hopkins, MC Frost - Bioengineering, 2018 - mdpi.com
… The procedure reported by Moynihan and Robert was followed to synthesize a self-protected N-acetyl-d-penicillamine (NAP) thiolactone [22]. Briefly, 5 g of N-acetyl-d-penicillamine was …
Number of citations: 15 www.mdpi.com

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